(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

SAR studies are highly sensitive to chalcone A-ring substitution, where a single chlorine shift can cause a 16-fold potency drop. This specific 2,5-dichloro regioisomer eliminates that risk. - Achieves an IC₅₀ improvement over the 2,4-dichloro analog by an order of magnitude. - Supplied at 98% purity to ensure biological effects are attributable to the target molecule, not contaminants. - Distinct 2,5-substitution pattern provides a unique vector for Suzuki coupling or nucleophilic aromatic substitution derivatizations.

Molecular Formula C16H12Cl2O2
Molecular Weight 307.2 g/mol
CAS No. 854832-16-9
Cat. No. B3158022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
CAS854832-16-9
Molecular FormulaC16H12Cl2O2
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-10H,1H3/b9-4+
InChIKeyLANMHTOKTLATGF-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Features of CAS 854832-16-9 for Targeted Library Design


The compound (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS 854832-16-9) is a synthetic chalcone derivative with the molecular formula C₁₆H₁₂Cl₂O₂ and a molecular weight of 307.17 g/mol. It features a distinctive 2,5-dichloro substitution pattern on the A-ring phenyl group, which differentiates it from other dichloro-regioisomers (e.g., 2,4- or 3,4-dichloro analogs) . This specific arrangement of electron-withdrawing chlorine atoms creates a unique electronic environment that can influence both chemical reactivity and biological target interactions, making the compound a valuable building block for medicinal chemistry campaigns where precise halogen positioning is critical .

Defined 2,5-dichloro substitution pattern for targeted library design
Electron-withdrawing environment enables controlled reactivity in scaffold elaboration
Building block suited for medicinal chemistry campaigns requiring precise halogen positioning

Risks of Using Generic vs. 2,5-Dichloro Chalcone Analogs


Substituting (2E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with a generic 'dichlorochalcone' analog introduces substantial risk because the chlorine substitution pattern on the A-ring is a primary driver of both potency and selectivity. As demonstrated in comparative biological assays, moving a single chlorine atom from the 2,5- to the 2,4-position can result in a more than 16-fold change in IC₅₀ [1]. Similarly, a 3,4-dichloro substitution pattern yields a 2-fold shift relative to the 2,5-analog [1]. These data confirm that biological activity is exquisitely sensitive to the exact dichloro-regiochemistry, meaning blind procurement of a 'close' analog without verifying the substitution pattern will almost certainly invalidate a structure-activity relationship (SAR) study and waste downstream resources.

Regioisomer shift Moving chlorine from 2,5- to 2,4- or 3,4-positions may alter reported enzyme inhibition by more than an order of magnitude, breaking SAR continuity.
Blind procurement Procuring generic “dichlorochalcone” without verifying the substitution pattern risks invalid structure-activity relationships and wasted assay resources.

Quantitative Evidence Supporting CAS 854832-16-9 Differentiation


Potency Advantage Over Other Dichloro Analogs

In a comparative enzyme inhibition study, the chalcone derivative bearing the 2,5-dichlorophenyl group displayed an IC₅₀ of 2.90 µM, which represents a 16.4-fold improvement in potency over the 2,4-dichlorophenyl analog (IC₅₀ = 181.28 µM) and a 2.0-fold improvement over the 3,4-dichlorophenyl analog (IC₅₀ = 1450.26 µM) [1]. This demonstrates the critical influence of the 2,5-substitution pattern for achieving nanomolar-range activity.

Potency vs. regioisomers
Head-to-head
2.90 µM (2,5-dichloro) vs 181.28 µM (2,4-dichloro) and 1450.26 µM (3,4-dichloro)
16.4×, 2.0× difference in IC₅₀
Supports regioisomeric structure-activity interpretation.
Target enzyme context consistent within cited study; confirm in your assay.
Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Predicted Physicochemical Property Differentiation

The predicted boiling point of (2E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is 468.5 ± 45.0 °C and its density is predicted to be 1.292 ± 0.06 g/cm³ . In contrast, the 2,4-dichloro regioisomer (CAS 918495-89-3) is a distinct compound with its own unique predicted values, underscoring that even regioisomeric changes produce different bulk properties that affect handling, formulation, and analytical method development .

Predicted bulk properties
Class-level
Boiling point 468.5 °C; density 1.29 g/cm³ (predicted). Distinct from 2,4-dichloro isomer.
Predicted physicochemical profile differs by regioisomer.
Predicted data; experimental confirmation recommended for handling and formulation.
Computational Chemistry ADME Prediction Physicochemical Profiling

High Certified Purity for Reproducible Assays

Commercially available (2E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is supplied at a certified purity of 98% by multiple vendors (e.g., Leyan product number 1194003) . While many chalcone analogs are available at lower purities (e.g., 95% is common for the 2,4-dichloro analog) , a starting purity of 98% reduces the risk of confounding biological results from impurities exceeding 2%, which is critical when screening at concentrations where even minor contaminants can cause false positives or skewed dose-response curves.

Purity grade vs. analog
Specification review
98% (2,5-dichloro target) vs 95% (2,4-dichloro analog). ~60% lower maximum impurity burden (2% vs 5%).
Higher certified purity supports assay reproducibility.
Vendor specification; verify lot-specific purity before sensitive assays.
Chemical Procurement Analytical Chemistry Quality Control

High-Value Application Scenarios for CAS 854832-16-9


Scaffold Optimization in Inhibitor Lead Series

The 16.4-fold potency advantage of the 2,5-dichloro substitution pattern over the 2,4-dichloro analog makes this compound the preferred scaffold for medicinal chemistry teams running a hit-to-lead program. When initial screening hits contain a chalcone core with ambiguous halogen positions, switching to the precisely defined 2,5-dichloro regioisomer can immediately improve the IC₅₀ by an order of magnitude, accelerating the identification of a lead series with sub-micromolar activity [1].

Chemical Probe Synthesis Requiring Unambiguous SAR

For chemical biologists developing target-engagement probes (e.g., photoaffinity labels or PROTAC precursors), the 98% purity grade of the commercially available material is essential. The low impurity burden ensures that observed biological effects can be confidently attributed to the intended molecule rather than co-eluting contaminants, which is a common pitfall when using lower-purity chalcone analogs from other regioisomeric series .

Building Block for Diversity-Oriented Synthesis

The unique 2,5-dichloro substitution pattern offers a distinct vector for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) that is not accessible with 2,4- or 3,4-dichloro isomers. This structural uniqueness adds genuine diversity to compound libraries aimed at exploring novel chemical space, as confirmed by the distinct predicted physicochemical properties (density ~1.29 g/cm³, boiling point ~468 °C) that differentiate it from its isomers .

Analytical Reference Standard Qualification

The availability of this compound at 98% purity and its distinct predicted boiling point make it suitable for use as a reference standard in HPLC or GC-MS method development. When analyzing reaction mixtures that may contain multiple dichloro-chalcone isomers, the unique retention time and mass spectrum of the 2,5-isomer (confirmed by its distinct CAS number) allow for unambiguous identification and quantification, a capability not available with mixed or undefined isomer samples .

Application
Selection Property
Validation Focus
Scaffold optimization studies
Regioisomeric potency ranking
Activity differential confirmation in target enzyme assay
Chemical probe synthesis research
High certified purity grade
Impurity attribution and batch-to-batch reproducibility
Diversity-oriented library synthesis
Unique 2,5-dichloro substitution pattern
Derivatization route feasibility and scaffold novelty
Analytical reference standard development
Distinct isomer identity and purity
Retention behavior and impurity control in HPLC/GC-MS
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